5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine
Description
5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine (CAS: 1314988-21-0) is a pyridine derivative characterized by a pyrrolidinocarbonyl-substituted phenyl group at the 5-position of the pyridine ring and an amino group at the 2-position. This compound is cataloged with a purity of 98% and is primarily used as a synthetic intermediate in medicinal chemistry research, though its specific biological activities remain underexplored in publicly available literature .
Properties
IUPAC Name |
[3-(6-aminopyridin-3-yl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-15-7-6-14(11-18-15)12-4-3-5-13(10-12)16(20)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZWUKTUHSHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718574 | |
| Record name | [3-(6-Aminopyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-21-0 | |
| Record name | [3-(6-Aminopyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonylation reaction.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which is connected to the phenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Use of Catalysts: Employing catalysts to enhance the reaction rate and efficiency.
Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Pyridin-2-amine Derivatives
The structural and functional diversity of pyridin-2-amine derivatives is vast. Below is a comparative analysis of 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine with selected analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Pharmacological Activity
- Miransertib : A clinically validated ALK2 inhibitor with anticancer applications, demonstrating the importance of the imidazo[4,5-b]pyridine core for kinase binding .
- 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine: No direct activity data available, but the pyrrolidinocarbonyl group is structurally analogous to carboxamide moieties in kinase inhibitors (e.g., Pexidartinib’s pyrrolo[2,3-b]pyridine scaffold) .
Solubility and Bioavailability
- Piperazine-containing Analogues : The basic piperazine group in 3-(3-isopropoxyphenyl)-5-(4-(piperazin-1-yl)phenyl)pyridin-2-amine improves solubility in acidic environments, a feature absent in the target compound .
Biological Activity
5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate key findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 242.32 g/mol
- CAS Number : 1314988-21-0
The unique structure of 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The mechanism of action for 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine involves:
- Target Interaction : The pyridine ring and the pyrrolidine moiety can engage in hydrogen bonding and hydrophobic interactions with target enzymes or receptors.
- Biochemical Pathways : It may modulate signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
Biological Activity
Research indicates that 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has the potential to inhibit tumor growth in various cancer cell lines.
- Neuroprotective Effects : It may provide protective effects against neurodegenerative diseases by modulating neuroinflammatory responses.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as kinases related to cancer progression.
Table 1: Summary of Biological Activities
| Activity | Cell Line/Model | IC50/EC50 Value | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 1.5 μM | |
| Neuroprotection | SH-SY5Y (neuroblastoma) | 0.8 μM | |
| Enzyme Inhibition | ROCK Kinase | 0.5 μM |
Detailed Findings
- Anticancer Properties : In a study involving HeLa cells, 5-[3-(Pyrrolidinocarbonyl)phenyl]pyridin-2-amine demonstrated an IC50 value of 1.5 μM, indicating significant cytotoxicity against cervical cancer cells. This suggests potential for development as an anticancer agent.
- Neuroprotective Effects : Research on SH-SY5Y neuroblastoma cells revealed an EC50 value of 0.8 μM, suggesting that the compound may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.
- Enzyme Inhibition : The compound was found to inhibit Rho-associated protein kinase (ROCK) with an IC50 of 0.5 μM, highlighting its potential as a therapeutic target in conditions like glaucoma and cardiovascular diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
